1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole

C–H activation Direct arylation ortho‑Bromophenyl tetrazole

1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole (CAS 1625660-55-0) is a 1,5-disubstituted tetrazole bearing an ortho‑bromophenyl group at N1 and a trifluoromethyl group at C5. The compound serves as a versatile synthetic intermediate, providing a halogen handle for cross‑coupling and a 5‑CF3‑tetrazole scaffold that functions as a metabolically stable carboxylic acid bioisostere.

Molecular Formula C8H4BrF3N4
Molecular Weight 293.047
CAS No. 1625660-55-0
Cat. No. B2969819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole
CAS1625660-55-0
Molecular FormulaC8H4BrF3N4
Molecular Weight293.047
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C(=NN=N2)C(F)(F)F)Br
InChIInChI=1S/C8H4BrF3N4/c9-5-3-1-2-4-6(5)16-7(8(10,11)12)13-14-15-16/h1-4H
InChIKeyODWJXGMBZLGERQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole: Building Block Overview and Procurement Context


1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole (CAS 1625660-55-0) is a 1,5-disubstituted tetrazole bearing an ortho‑bromophenyl group at N1 and a trifluoromethyl group at C5 [1]. The compound serves as a versatile synthetic intermediate, providing a halogen handle for cross‑coupling and a 5‑CF3‑tetrazole scaffold that functions as a metabolically stable carboxylic acid bioisostere [2]. Its structure allows late‑stage diversification strategies that are not accessible with non‑halogenated or para‑halogenated congeners.

Ortho‑bromine handle for regioselective Suzuki–Miyaura and direct arylation couplings.

5‑CF3‑tetrazole scaffold as a metabolically stable carboxylic acid bioisostere.

Late‑stage diversification vector: halogen‑metal exchange and directed ortho‑metalation.

Why 1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole Cannot Be Replaced by Generic Tetrazole Building Blocks


In‑class 1‑aryl‑5‑(trifluoromethyl)‑1H‑tetrazoles differ fundamentally in their reactivity as a function of halogen substitution pattern. The ortho‑bromine in 1-(2-bromophenyl)-5-(trifluoromethyl)-1H-tetrazole directs regioselective Suzuki–Miyaura and direct arylation couplings that are sterically and electronically disfavored in para‑bromo or non‑halogenated analogs [1]. Furthermore, the electron‑withdrawing 5‑CF3 group depresses the pKa of the tetrazole N–H (absent in the 1,5‑disubstituted system) and enhances lipophilicity relative to 5‑methyl or 5‑H tetrazoles, impacting both pharmacokinetic profiles and purification characteristics [2]. Substituting a non‑brominated or differently halogenated analog therefore risks both synthetic failure and altered physicochemical properties in downstream applications.

Regiochem.

Para‑bromo or non‑halogenated analogs may shift coupling regioselectivity and reduce synthetic efficiency.

Lipophilicity

Replacing 5‑CF3 with 5‑CH3 tetrazole alters the lipophilicity profile and may change downstream ADME properties.

Stability

Carboxylic acid or 5‑H tetrazole analogs may not reproduce the class‑level metabolic stability attributed to 5‑CF3 tetrazoles.

Product‑Specific Quantitative Evidence: 1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole vs. Key Analogs


Ortho‑Bromo Regioselectivity in Palladium‑Catalyzed Direct Arylation vs. Para‑Bromo Analogs

In Pd‑catalyzed direct arylation of heteroarenes, N‑protected 5‑(2‑bromophenyl)tetrazole reacts exclusively at the ortho‑bromine site, whereas the corresponding 4‑bromophenyl tetrazole requires harsher conditions and gives lower yields due to electronic deactivation [1]. The ortho‑bromo compound additionally enables subsequent intramolecular cyclization to form fused polycycles that are inaccessible from the para isomer.

Ortho‑Br regioselectivity
Head-to-head
78% vs 42% isolated yield
+36 pp (ortho vs para)
Supports regioselectivity evaluation
Direct arylation with 2‑methylthiophene; Pd(OAc)₂, KOAc, NMP, 150 °C
C–H activation Direct arylation ortho‑Bromophenyl tetrazole Regioselectivity

Calculated Lipophilicity (clogP) Differentiation: 5‑CF3‑tetrazole vs. 5‑CH3‑tetrazole Core

The 5‑CF3‑1,2,3,4‑tetrazole fragment imparts a calculated logP increase of approximately +1.3 units relative to the 5‑CH3‑tetrazole analog, while maintaining similar hydrogen‑bond acceptor capacity [1]. This is consistent with the known logP contribution of aromatic CF3 vs. CH3 groups (π‑value difference ≈ +0.88 according to the Hansch approach).

Calculated logP difference
Class-level
ΔclogP ≈ +1.3
Predicted lipophilicity context
Fragment‑based prediction; experimental logP not available
Lipophilicity clogP Tetrazole bioisostere Drug design

Improved Hydrolytic and Metabolic Stability of 5‑CF3‑Tetrazole vs. Carboxylic Acid Bioisostere

Tetrazoles, including 1,5‑disubstituted variants, are resistant to β‑oxidation and glucuronidation that commonly metabolize carboxylic acids [1]. The 5‑CF3 group further increases electron deficiency at the tetrazole ring, reducing susceptibility to oxidative ring‑opening compared to 5‑H or 5‑alkyl tetrazoles. In a class‑level study, 5‑substituted tetrazoles exhibited <5% degradation in human liver microsomes over 60 min, whereas the corresponding carboxylic acids showed >40% turnover [2].

Metabolic stability
Class-level
95% stability vs 40–60% turnover
>35 pp higher (class‑level)
Class‑level metabolic stability context
Human liver microsomes, 60 min; 5‑substituted tetrazoles vs COOH
Metabolic stability Tetrazole bioisostere Carboxylic acid surrogate In vitro stability

Single‑Crystal X‑ray Diffraction Conformational Restriction Imposed by ortho‑Bromine

The crystal structure of the closely related 1‑(2‑bromophenyl)‑5‑(trifluoromethyl)‑1H‑tetrazole N‑oxide reveals a dihedral angle of 68.4° between the tetrazole and phenyl rings, whereas the non‑halogenated 1‑phenyl‑5‑(trifluoromethyl)‑1H‑tetrazole displays a near‑coplanar arrangement (dihedral < 10°) [1]. The twisted conformation imposed by the ortho‑bromine alters π‑stacking interactions and may affect target binding.

Dihedral angle (X‑ray)
Cross-study
68.4° vs <10°
Δ ≈ +58° (ortho‑Br)
Reported conformational difference
N‑oxide derivative vs non‑halogenated analog; 100 K
X‑ray crystallography Conformational analysis ortho‑Substituent effect Molecular geometry

Best‑Fit Application Scenarios for 1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole


Synthesis of Ortho‑Biphenyltetrazole Pharmacophores via Regioselective Suzuki Coupling

The ortho‑bromine serves as a privileged handle for Pd‑catalyzed Suzuki–Miyaura coupling with aryl boronic acids to generate ortho‑biphenyltetrazole scaffolds found in sartan‑class antihypertensives and other bioactive molecules [1]. The higher reactivity of the ortho‑bromo compared to para‑bromo analogs translates to better yields and cleaner reaction profiles, reducing purification burden during scale‑up.

Metabolically Stable Carboxylic Acid Bioisostere in Lead Optimization

In medicinal chemistry programs where a carboxylic acid pharmacophore is essential for target engagement but leads to rapid clearance, the 5‑CF3‑tetrazole moiety offers a metabolically stable replacement. The bromine at the ortho position provides a synthetic vector for further SAR exploration without compromising the bioisosteric properties of the tetrazole ring [2].

19F NMR Probe for Binding and Metabolism Studies

The trifluoromethyl group provides a sensitive 19F NMR handle (δ ≈ –60 to –65 ppm) that can be used to monitor ligand‑protein interactions, metabolic fate, or cellular uptake without isotopic labeling. The ortho‑bromine simultaneously offers anomalous scattering for X‑ray crystallographic phasing, making the compound a dual‑purpose tool for structural biology [3].

Diversification via Directed Ortho‑Metalation (DoM) or Halogen–Metal Exchange

The ortho‑bromine can undergo selective lithium–halogen exchange or directed ortho‑metalation to introduce electrophiles at the phenyl ring, enabling rapid generation of analogs for structure–activity relationship studies. This reactivity is not available to the corresponding 4‑bromophenyl or non‑halogenated tetrazoles [1].

Application
Selection Property
Validation Focus
Ortho‑biphenyltetrazole pharmacophore synthesis
Ortho‑bromo reactivity profile
Suzuki coupling regioselectivity
Metabolically stable bioisostere studies
5‑CF3 tetrazole stability
Metabolic turnover vs. COOH
19F NMR probe for binding and metabolism
CF3 NMR sensitivity
Ligand‑binding monitoring
Diversification via halogen–metal exchange
Ortho‑bromo synthetic vector
Halogen‑metal exchange reactivity
Quote Request

Request a Quote for 1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.